![molecular formula C21H18ClNO2 B7702680 N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Applications De Recherche Scientifique
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide has several scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. This compound has been extensively studied for its potential use as an anticonvulsant, analgesic, and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is not fully understood, but it is believed to act as a voltage-gated sodium channel blocker. This compound has been shown to inhibit the firing of neurons in the central nervous system, which may be responsible for its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of sodium channels, which reduces the excitability of neurons. This compound has also been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity, which makes it an ideal tool for studying the role of sodium channels in various physiological and pathological conditions. However, one of the limitations of this compound is its low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide. One of the most promising areas of research is the development of novel analogs with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its potential therapeutic applications. Additionally, the role of this compound in the treatment of various neurological and inflammatory disorders warrants further investigation.
Conclusion:
In conclusion, this compound is a compound with significant potential for scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments make it an ideal tool for studying various physiological and pathological conditions. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop novel analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,2-diphenylacetic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 2-oxolane-methanol. The final product is then purified through recrystallization to obtain a high-purity compound.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-25-19-13-12-17(14-18(19)22)23-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASKZRYSAKGDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

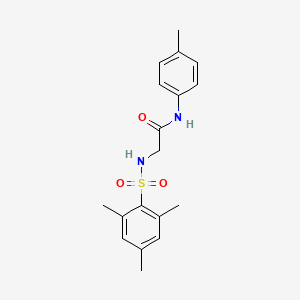
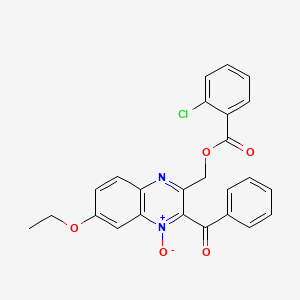
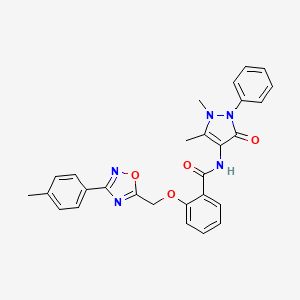
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)
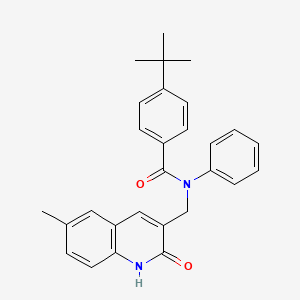
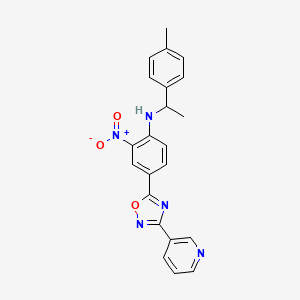
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
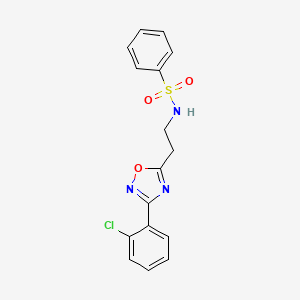

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)


![N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)
